Decanoyl-10,10,10,d3-L-carnitine Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl-10,10,10,d3-L-carnitine Chloride is a deuterated derivative of L-carnitine, an amino acid-like compound that is naturally produced in the body . It has a molecular formula of C17H35NO4ClD3 . This compound is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Molecular Structure Analysis
The molecular structure of Decanoyl-10,10,10,d3-L-carnitine Chloride is similar to that of L-carnitine, but it contains a deuterium atom in its structure . Deuterium is a stable isotope of hydrogen, often used in the production of labeled compounds for various research applications .Scientific Research Applications
Molecular and Structural Insights
Research into the molecular and structural aspects of carnitine compounds, including Decanoyl-10,10,10,d3-L-carnitine Chloride, sheds light on their biochemical properties and interactions. For example, studies on the crystal and molecular structure of DL-carnitine hydrochloride provide insights into the compound's configuration and its hydrogen bond-mediated chain formations, contributing to understanding its biological functions and interactions (Tomita et al., 1974).
Role in Metabolic Processes
Carnitine and its derivatives play a crucial role in the mitochondrial transport of long-chain fatty acids, facilitating their beta-oxidation for energy production. This process is vital for metabolic regulation, especially under conditions requiring enhanced fatty acid oxidation such as physical exercise or specific metabolic disorders. The study of medium and long chain acylcarnitines has revealed their importance in reflecting the metabolic status and energy production efficiency within the body (Lehmann et al., 2010).
Antioxidant Properties
Investigations into the antioxidant properties of L-carnitine have shown its potential in scavenging free radicals and supporting cellular antioxidant defenses. This aspect of carnitine's function suggests its protective role against oxidative stress and its implications for health and disease management (Gülçin, 2006).
Transport and Bioavailability
The understanding of carnitine's transport mechanisms across cellular membranes has significant implications for its bioavailability and therapeutic efficacy. Molecular cloning and characterization of carnitine transporters from various tissues, including the intestine, have elucidated the high-affinity transport systems crucial for maintaining cellular carnitine levels and supporting its metabolic functions (Sekine et al., 1998).
Applications in Gene Delivery
The synthesis and characterization of long-chain alkyl acyl carnitine esters have opened new avenues for their use as biocompatible cationic lipids in gene delivery. These compounds have shown potential in mediating efficient transfection, highlighting their application in therapeutic gene transfer and the development of gene therapy strategies (Wang et al., 1998).
Future Directions
properties
CAS RN |
1297271-50-1 |
---|---|
Product Name |
Decanoyl-10,10,10,d3-L-carnitine Chloride |
Molecular Formula |
C17H34ClNO4 |
Molecular Weight |
354.93 |
IUPAC Name |
(3R)-3-(10,10,10-trideuteriodecanoyloxy)-4-(trimethylazaniumyl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI Key |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl |
synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-1-propanaminium Chloride-d3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.